(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c22-14(11-1-2-11)20-5-3-19(4-6-20)12-7-13(17-9-16-12)21-10-15-8-18-21/h7-11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGMQTHANXVDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.
Coupling Reactions: The final compound is formed by coupling the triazole, pyrimidine, and piperazine intermediates using appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives at the cyclopropyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a promising candidate for the development of new antibiotics.
Medicine
In medicine, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it induces apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. The compound also modulates signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine and Triazole Moieties
Several analogues share structural similarities with the target compound, particularly in their piperazine and triazole frameworks (Table 1). For example:
- Compound 8p (): Features a 6-chloro-2-methylimidazo-pyridine fused to a triazole, with a 4-methoxy-2-nitrophenyl substituent.
- Compound 11a (): Contains a cyclopropyl group attached to a triazole-ethyl-piperazine system. While it lacks the pyrimidine ring, its cyclopropyl substituent mirrors the target compound’s stability-enhancing motif .
- Compound w3 (): Includes a 5-methyl-1H-1,2,4-triazole linked to a pyrimidine and piperazine. The chloro and methyl groups on the pyrimidine may increase lipophilicity compared to the target compound’s cyclopropyl group .
Impact of Substituents on Physicochemical Properties
- Cyclopropyl vs. Alkyl Chains: The cyclopropyl group in the target compound reduces molecular flexibility and improves metabolic stability compared to analogues with linear alkyl chains (e.g., 10b in , which has a nonyl group). This is reflected in the solid-state stability of cyclopropyl derivatives (melting point >90°C) versus viscous liquids like 10a and 10b .
- Aromatic vs.
Data Tables
Table 1: Comparison of Structural Analogues
Notes:
- ESI-MS values indicate molecular weight validation.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone represents a unique structure that integrates a triazole and pyrimidine moiety with a piperazine ring and cyclopropyl group. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The structural components of this compound are significant in determining its biological activity:
- Triazole Moiety : Known for antifungal properties and interactions with various biological targets.
- Pyrimidine Ring : Enhances the compound's ability to interact with enzymes and receptors.
- Piperazine Ring : Often associated with psychoactive effects and serves as a versatile scaffold in drug design.
- Cyclopropyl Group : Provides steric hindrance that can influence binding affinity and selectivity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antifungal Activity : The triazole component is particularly noted for its efficacy against pathogens such as Aspergillus fumigatus and Candida albicans .
- Antibacterial Properties : Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The presence of the pyrimidine ring may enhance anti-inflammatory responses through modulation of immune pathways .
- Anticancer Activity : Certain related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a possible avenue for cancer therapy .
Interaction Studies
Molecular docking studies have been conducted to assess how this compound interacts with key biological targets. Notably:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and compounds similar to this one have shown potential to inhibit their activity .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds that share structural similarities with this compound, highlighting their respective biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Pyrimidin-2-yl)-N,N-dimethylpiperazine-1-sulfonamide | Structure | Antifungal properties |
| 1H-[1,2,4]triazole derivatives | Structure | Antibacterial activity |
| 5-(Triazolyl)-pyrimidine derivatives | Structure | Anticancer activity |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on Antifungal Efficacy : A study demonstrated that triazole derivatives significantly inhibited the growth of Candida albicans, suggesting that modifications to the structure could enhance potency against fungal infections.
- Antibacterial Screening : Research involving various piperazine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can lead to improved therapeutic agents.
- Cytotoxicity in Cancer Cells : A series of experiments indicated that certain pyrimidine-based compounds exhibited selective cytotoxicity against specific cancer cell lines, warranting further investigation into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
